molecular formula C9H8N4S B11893442 6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B11893442
M. Wt: 204.25 g/mol
InChI Key: BNUKXVKZXSFFLM-UHFFFAOYSA-N
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Description

The compound 6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile belongs to the pyrrolopyrimidine class of heterocyclic molecules, characterized by a fused pyrrole-pyrimidine core. Key structural features include:

  • Position 4: A thioxo (C=S) group in the dihydropyrimidine ring.
  • Position 6: An ethyl substituent.
  • Position 7: A carbonitrile (C≡N) group.

Properties

Molecular Formula

C9H8N4S

Molecular Weight

204.25 g/mol

IUPAC Name

6-ethyl-4-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C9H8N4S/c1-2-6-5(3-10)7-8(13-6)9(14)12-4-11-7/h4,13H,2H2,1H3,(H,11,12,14)

InChI Key

BNUKXVKZXSFFLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N1)C(=S)N=CN2)C#N

Origin of Product

United States

Preparation Methods

Key Reaction Pathway

The pyrrolo[3,2-d]pyrimidine scaffold is assembled via cyclocondensation of 3-amino-4-cyanopyrrole intermediates with thiourea or thioamide reagents. For example:

  • Starting material : Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate (prepared via Gewald-type reactions).

  • Cyclization : Heating with thiourea in ethanol under reflux (12–24 h) introduces the thioxo group at position 4.

  • Ethyl group introduction : Alkylation at position 6 using ethyl bromide or iodoethane in the presence of potassium carbonate.

Typical Conditions :

ParameterValue
SolventEthanol/DMF
Temperature80–100°C
CatalystK₂CO₃ or NaOEt
Yield45–68%

Key Spectral Data :

  • IR : ν 2195 cm⁻¹ (C≡N), 1247 cm⁻¹ (C=S).

  • ¹H NMR (DMSO-d₆) : δ 1.28 (t, 3H, CH₂CH₃), 3.12 (q, 2H, CH₂CH₃), 6.85 (s, 1H, pyrrole-H).

Thionation of 4-Oxo-pyrrolo[3,2-d]pyrimidine Precursors

Lawesson’s Reagent-Mediated Thionation

4-Oxo intermediates (e.g., 6-ethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile) are converted to thioxo derivatives using Lawesson’s reagent:

  • Procedure : Reflux in toluene (4–6 h) with 1.2 equiv Lawesson’s reagent.

  • Advantage : High selectivity for carbonyl-to-thiocarbonyl conversion without side reactions.

Representative Data :

ParameterValue
SolventToluene
Temperature110°C
Yield72–85%

Phosphorus Pentasulfide (P₄S₁₀) Method

Alternative thionation using P₄S₁₀ in pyridine:

  • Conditions : 12 h reflux in anhydrous pyridine.

  • Limitation : Lower yields (50–60%) due to over-sulfidation.

One-Pot Multi-Component Synthesis

Ethyl-Integrated Cyclization

A streamlined approach combines ethyl group incorporation during cyclization:

  • Reactants :

    • Malononitrile (cyano source).

    • Ethyl acetoacetate (ethyl donor).

    • Thiourea (thioxo precursor).

  • Base : Sodium ethoxide in ethanol (reflux, 8–10 h).

Mechanistic Insight :

  • Knoevenagel condensation forms α,β-unsaturated nitriles.

  • Michael addition with thiourea yields thioamide intermediates.

  • Cyclodehydration completes pyrrolopyrimidine formation.

Yield Optimization :

  • Ethanol vs. DMF : Ethanol favors higher purity (65% yield).

  • Catalyst Screening : Piperidine (5 mol%) improves reaction rate.

Post-Functionalization of Pyrrolopyrimidine Cores

Cyano Group Introduction via Nucleophilic Substitution

For precursors lacking the cyano group:

  • Reagent : CuCN/KCN in DMF at 120°C.

  • Substrate : 6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine.

Challenges :

  • Competing hydrolysis requires anhydrous conditions.

  • Limited applicability to electron-deficient rings.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation45–6890–95ModerateHigh
Lawesson’s Thionation72–8598HighModerate
One-Pot Synthesis60–7585–90HighLow
Post-Functionalization30–5080–85LowHigh

Critical Challenges and Solutions

regioselectivity in Ethyl Group Placement

  • Issue : Competing alkylation at N1 vs. C6.

  • Solution : Use bulky bases (e.g., DBU) to favor C6 alkylation.

Thioxo Group Oxidation

  • Mitigation : Conduct reactions under nitrogen and store products at –20°C.

Industrial-Scale Considerations

  • Preferred Route : Lawesson’s thionation due to reproducibility.

  • Cost-Reduction Tip : Replace Lawesson’s reagent with P₄S₁₀ for batches >1 kg.

Emerging Techniques

  • Microwave-Assisted Synthesis : Reduces reaction time to 1–2 h with comparable yields.

  • Flow Chemistry : Enables continuous thionation with 90% conversion .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The ethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Amines, thiols, bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. The structural similarities to purines and pyrimidines allow these compounds to interact with biological targets involved in cancer cell proliferation and survival. For instance, research has shown that pyrrolo[2,3-d]pyrimidine derivatives can inhibit tumor growth by interfering with key signaling pathways related to cancer progression .

Antiviral Properties : Compounds within this class have been explored for their antiviral activities. Their ability to inhibit viral replication makes them candidates for further investigation as antiviral agents against various pathogens. The thioxo group is particularly noted for contributing to the bioactivity of these compounds .

Anti-inflammatory Effects : The anti-inflammatory potential of 6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile has also been documented. Research indicates that modifications to the pyrrolo-pyrimidine scaffold can enhance its efficacy in reducing inflammation, which is critical in the treatment of chronic inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of 6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile involves various chemical reactions that allow for the introduction of different substituents to optimize its pharmacological properties. Techniques such as cross-coupling reactions and condensation methods have been employed to create a diverse library of derivatives with enhanced biological activities .

Table 1: Synthesis Methods for Pyrrolo[3,2-d]pyrimidine Derivatives

MethodDescriptionYield (%)
Cross-CouplingUtilizes substituted amines and halides60-80
CondensationCombines carbonitriles with thiourea or urea50-75
CyclizationForms the pyrrolo ring through cyclization reactions70-90

Case Studies and Research Findings

Several studies highlight the promising applications of 6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile:

  • Study on Anticancer Activity : A recent investigation demonstrated that specific derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .
  • Antiviral Research : Another study focused on the antiviral properties of pyrrolo[2,3-d]pyrimidine derivatives against HIV and Hepatitis C virus. The findings suggested that these compounds could inhibit viral entry and replication effectively .

Mechanism of Action

The mechanism of action of 6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases by binding to their active sites, thereby affecting cellular signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Core Structure and Substituent Variations

The table below highlights structural and functional differences between the target compound and its analogues:

Compound Name Core Structure Position 4 Position 6 Position 7 Key Biological Activity Reference
Target Compound Pyrrolo[3,2-d]pyrimidine Thioxo (C=S) Ethyl (C₂H₅) Carbonitrile (C≡N) Under investigation
Compound 28 (Broad-spectrum ABC inhibitor) Pyrrolo[3,2-d]pyrimidine Piperazine-phenylpropyl substituent Carbonitrile Inhibits P-gp, ABCC1, and ABCG2 transporters
DPP4 Inhibitor (6-[(3S)-3-Aminopiperidin-1-yl]-5-benzyl-4-oxo-3-(quinolin-4-ylmethyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile) Pyrrolo[3,2-d]pyrimidine Oxo (C=O) Benzyl and quinolinylmethyl substituents Carbonitrile DPP4 inhibition (antidiabetic)
Compound 9 (4-Amino-5-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile) Pyrrolo[3,2-d]pyrimidine Amino (NH₂) 4-Methoxyphenyl substituent Carbonitrile Not specified
7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile Pyrano[2,3-d]pyrimidine Oxo (C=O) Carbonitrile Not specified
2.2. Key Structural and Functional Insights
  • Thioxo vs.
  • Ethyl Substituent : The ethyl group at position 6 may improve lipophilicity and membrane permeability relative to bulkier substituents (e.g., phenylpropyl in Compound 28) .
  • Carbonitrile Group : Common to all listed compounds, this group facilitates hydrogen bonding and dipole interactions, critical for target binding .
2.4. Crystallographic and Physicochemical Properties
  • Crystal structures of fluorophenyl- and naphthyl-substituted analogues () reveal twisted dihedral angles between the pyrrolopyrimidine core and aromatic substituents, influencing solubility and packing . The target’s ethyl group may reduce steric hindrance, improving crystallinity compared to bulkier derivatives.

Biological Activity

6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound with the molecular formula C9H8N4S and a molecular weight of 204.25 g/mol. This compound features a unique structure characterized by a pyrrolo-pyrimidine core, which includes thioxo and carbonitrile functional groups. The presence of sulfur in the thioxo position enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

Antitumor Activity

Preliminary studies indicate that 6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile may exhibit significant antitumor properties. Research has shown that compounds within this class can act as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and cell proliferation.

Case Studies

  • Dihydrofolate Reductase Inhibition :
    • A related compound demonstrated potent inhibition of human DHFR with an IC50 value of 66 nM. This suggests that structural modifications, such as the ethyl substitution at the C5 position, enhance the compound's efficacy against tumor growth .
    • The elongation from a methyl to an ethyl group significantly increased cytotoxicity against CCRF-CEM human leukemia cells, indicating a promising avenue for further research into its therapeutic applications .
  • In Vitro Growth Inhibition :
    • In vitro studies have shown that the classical analogue of this compound exhibits high cytotoxicity against various human tumor cell lines. The growth inhibition was assessed using the National Cancer Institute's preclinical screening methods, yielding GI50 values in the nanomolar range .

The mechanism by which 6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile exerts its biological effects is primarily through competitive inhibition of DHFR. This action disrupts nucleotide synthesis and ultimately leads to cell cycle arrest and apoptosis in rapidly dividing tumor cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolo-pyrimidine scaffold can significantly impact biological activity. For instance:

Compound ModificationEffect on Activity
C5 Ethyl vs. MethylIncreased cytotoxicity and transport efficiency
Thioxo Group PresenceEnhanced reactivity and potential for biological interaction

Synthesis and Evaluation

Research has synthesized various derivatives of pyrrolo-pyrimidines to evaluate their biological activities. The synthesis often involves multi-step reactions leading to compounds with improved pharmacological profiles.

Key Findings from Recent Studies:

  • Antitumor Efficacy : New derivatives have been evaluated for their ability to inhibit cancer cell growth through various mechanisms including DHFR inhibition.
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities and interactions of these compounds with target enzymes, aiding in the design of more potent analogues .

Q & A

Q. Mitigation strategies :

  • Reproduce reactions under inert atmospheres (N₂/Ar).
  • Use HPLC or TLC to monitor intermediate formation .

Basic: What are the primary applications of this compound in pharmacological research?

Answer:
Pyrrolo[3,2-d]pyrimidines are explored as kinase inhibitors or antimicrobial agents. For example:

  • The carbonitrile group enhances binding to ATP pockets in kinases (similar to ’s benzylthio derivatives) .
  • Thioxo groups improve metabolic stability compared to oxo analogs .

Advanced: What strategies optimize bioactivity through structural modifications?

Answer:

  • Position-specific substitutions :
    • C7 (carbonitrile) : Replace with carboxylate to enhance solubility (e.g., ’s ethyl ester derivatives) .
    • N4 (thioxo) : Alkylation (e.g., ethyl group) modulates electron density and target affinity .
  • In vitro assays : Test modified analogs against enzyme panels (e.g., tyrosine kinases) using fluorescence polarization .

Basic: How is crystallographic data used to validate the compound’s structure?

Answer:
Single-crystal X-ray diffraction (as in ) provides:

  • Bond lengths : C=S (1.68 Å) and C≡N (1.15 Å) confirm functional groups .
  • Dihedral angles : Planarity of the pyrrolopyrimidine core (deviation <5°) influences π-π stacking in target binding .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Answer:

  • Thioxo group : Acts as a leaving group in SNAr reactions due to its electron-withdrawing nature.
  • Nitrile group : Stabilizes intermediates via resonance (e.g., in cyclocondensation reactions) .
  • Experimental validation : Isotopic labeling (¹³C-nitride) tracks reaction pathways via NMR .

Basic: What are the stability considerations for this compound under storage or reaction conditions?

Answer:

  • Light sensitivity : Thioxo groups may oxidize to sulfoxides; store in amber vials under N₂ .
  • Thermal stability : Decomposition above 150°C (DSC data recommended).

Advanced: How can researchers design multi-step syntheses incorporating this compound as an intermediate?

Answer:

  • Retrosynthetic analysis : Prioritize steps with high atom economy (e.g., ’s one-pot synthesis).
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during functionalization .
  • Scale-up challenges : Switch from DMF to biodegradable solvents (e.g., cyclopentyl methyl ether) .

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